1-Butyryl-4-cinnamylpiperazine, often abbreviated as BCP, is a synthetic compound belonging to the piperazine class. [] It has primarily been investigated for its analgesic properties, specifically its potential to provide pain relief without the risk of addiction associated with morphine. [, ] Its development stemmed from efforts to improve upon the solubility and absorption of earlier analgesic compounds like 1,4-bis(2-methoxy-4-propylphenoxyacetyl)piperazine. [] While BCP showed promise as a potential analgesic, it was never approved for therapeutic use. [] Recent concerns have arisen due to its emergence as an adulterant in seized heroin samples, highlighting the need for further research into its potential risks. []
1-Butyryl-4-cinnamylpiperazine belongs to the class of synthetic opioids, specifically categorized as an acyl piperazine derivative. It acts primarily as a selective agonist at the μ-opioid receptor, which is integral to its analgesic effects. The compound exhibits a potency comparable to morphine, making it significant in pain management contexts .
The synthesis of 1-butyryl-4-cinnamylpiperazine has been explored through various methods since its initial discovery. The most notable synthetic routes include:
These methods have demonstrated good yields and can be adapted for both laboratory and industrial scales.
The molecular formula of 1-butyryl-4-cinnamylpiperazine is with a molar mass of approximately . The structure consists of:
CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl
The unique combination of these structural elements contributes to its pharmacological profile and potential therapeutic applications .
1-Butyryl-4-cinnamylpiperazine participates in several significant chemical reactions:
Reaction Type | Reagent | Conditions | Major Products |
---|---|---|---|
Oxidation | Potassium permanganate | Acidic/neutral | Carboxylic acids or ketones |
Reduction | Lithium aluminum hydride | Anhydrous ether | Alcohols or amines |
Substitution | Sodium hydroxide | Organic solvent (e.g., dichloromethane) | Substituted piperazines |
The primary mechanism of action for 1-butyryl-4-cinnamylpiperazine involves its binding to μ-opioid receptors located in the central nervous system. This interaction leads to:
Research indicates that administration of opioid receptor antagonists such as naloxone can reverse the effects of bucinnazine, confirming its mechanism as a μ-opioid receptor agonist .
The physical and chemical properties of 1-butyryl-4-cinnamylpiperazine are crucial for understanding its behavior in various applications:
The compound is relatively stable under standard conditions but may undergo degradation when exposed to strong oxidizing agents or extreme pH conditions.
1-butyryl-4-cinnamylpiperazine has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: